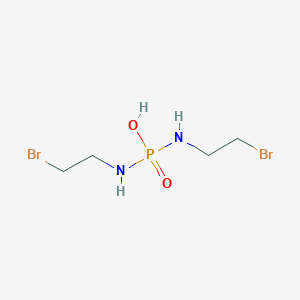

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid

Übersicht

Beschreibung

Dibromo isophoramide mustard is a potent DNA alkylating agent. It is a nitromidazole-linked prodrug that becomes active under hypoxic conditions, making it particularly useful in targeting tumor cells with low oxygen levels . This compound is known for its cytotoxic properties and is used in various medical and scientific research applications.

Vorbereitungsmethoden

The synthesis of dibromo isophoramide mustard involves several steps. One common method includes the reaction of isophoramide with bromine in the presence of a suitable solvent. The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained . Industrial production methods often involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound.

Analyse Chemischer Reaktionen

Dibrom-Isophoramid-Senfgas durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid erleichtert werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden, um die Verbindung zu reduzieren.

Substitution: Halogenaustauschreaktionen sind häufig, wobei Bromatome durch andere Halogene oder funktionelle Gruppen ersetzt werden können. Häufige Reagenzien und Bedingungen für diese Reaktionen umfassen die Verwendung von Lösungsmitteln wie Acetonitril und Katalysatoren wie Palladium auf Kohlenstoff.

4. Wissenschaftliche Forschungsanwendungen

Dibrom-Isophoramid-Senfgas hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Reagenz in verschiedenen organischen Synthesen verwendet.

Biologie: Die Verbindung wird auf ihre Auswirkungen auf zelluläre Prozesse und DNA-Interaktionen untersucht.

Industrie: Die Verbindung wird bei der Entwicklung neuer Arzneimittel und chemischer Produkte eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Dibrom-Isophoramid-Senfgas beinhaltet seine Aktivierung unter hypoxischen Bedingungen. Nach der Aktivierung bildet es DNA-Quervernetzungen, was zur Störung der DNA-Replikation und -Transkription führt. Dies führt zum Zelltod, insbesondere in schnell teilenden Tumorzellen. Zu den molekularen Zielstrukturen gehören DNA und verschiedene Proteine, die am Zellzyklus beteiligt sind .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Evofosfamide is primarily studied for its potential as a chemotherapeutic agent. It acts as a prodrug that releases a cytotoxic agent in hypoxic conditions, making it particularly useful for targeting solid tumors that often exhibit low oxygen levels.

Clinical Studies

- Cancer Treatment : Clinical trials have investigated Evofosfamide's efficacy in treating various cancers, including pancreatic and soft tissue sarcomas. Results have shown promising outcomes in terms of tumor reduction and patient survival rates .

Research Applications

Beyond its pharmaceutical potential, this compound is utilized in various research settings:

Chemical Synthesis

- Intermediate in Drug Development : It serves as an important intermediate in synthesizing other phosphorodiamidic compounds, which are being explored for their therapeutic properties .

Biochemical Studies

- Investigating Cellular Responses : Researchers use this compound to study cellular responses to hypoxia and the mechanisms behind tumor resistance to chemotherapy .

Toxicological Studies

Understanding the toxicological profile of Evofosfamide is crucial for its application:

Safety Profile

- According to safety data sheets, Evofosfamide is classified as non-hazardous under standard conditions. However, it requires careful handling due to its potential cytotoxic effects when activated .

Case Study 1: Pancreatic Cancer Trials

A multi-center clinical trial assessed the effectiveness of Evofosfamide combined with gemcitabine in treating patients with advanced pancreatic cancer. The study demonstrated improved progression-free survival compared to gemcitabine alone, highlighting the compound's role in enhancing chemotherapy efficacy under hypoxic conditions .

Case Study 2: Soft Tissue Sarcoma Research

In another study focused on soft tissue sarcomas, patients receiving Evofosfamide showed significant tumor shrinkage after treatment cycles, suggesting that the compound effectively targets hypoxic tumor microenvironments .

Wirkmechanismus

The mechanism of action of dibromo isophoramide mustard involves its activation under hypoxic conditions. Once activated, it forms DNA cross-links, leading to the disruption of DNA replication and transcription. This results in cell death, particularly in rapidly dividing tumor cells. The molecular targets include DNA and various proteins involved in the cell cycle .

Vergleich Mit ähnlichen Verbindungen

Dibrom-Isophoramid-Senfgas ist aufgrund seines hypoxia-aktivierten Mechanismus einzigartig. Ähnliche Verbindungen umfassen:

Senfgas: Bekannt für seinen Einsatz als chemischer Kampfstoff, besitzt es auch DNA-alkylierende Eigenschaften.

Stickstoff-Senfgase: Diese werden in der Chemotherapie eingesetzt und umfassen Verbindungen wie Mechlorethamin. Im Vergleich zu diesen Verbindungen bietet Dibrom-Isophoramid-Senfgas eine gezielte Wirkung unter bestimmten Bedingungen, was es zu einem wertvollen Werkzeug in der Krebsforschung und -therapie macht.

Biologische Aktivität

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, commonly known as bromofosfamide, is a nitrogen mustard alkylating agent that has garnered attention for its potential use in cancer therapy. This compound is a prodrug, meaning it requires metabolic activation to exert its therapeutic effects. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Bromofosfamide functions primarily as an alkylating agent , which means it can form covalent bonds with DNA, leading to cross-linking. This cross-linking inhibits DNA replication and transcription, ultimately resulting in cell death. The compound's structure allows it to interact with nucleophilic sites in DNA, a characteristic that is crucial for its cytotoxic properties.

- Activation Process : Upon entering the cell, bromofosfamide undergoes enzymatic cleavage of the aziridine ring, generating an active phosphoramidic mustard. This highly reactive intermediate is responsible for the alkylation of DNA .

- Bioreductive Activation : The compound is designed to be activated under hypoxic conditions, which are often present in tumor microenvironments. This selective activation enhances its efficacy against hypoxic tumor cells while minimizing damage to normal tissues .

Biological Evaluation

The biological activity of bromofosfamide has been assessed through various studies, including in vitro and in vivo experiments. Key findings from these studies are summarized below:

In Vitro Studies

- Cell Line Sensitivity : In studies utilizing human cancer cell lines, bromofosfamide demonstrated significant cytotoxicity. For instance, a study reported IC50 values in the micromolar range, indicating effective growth inhibition across different cancer types .

- Mechanistic Insights : Research has shown that bromofosfamide's effectiveness correlates with its ability to induce DNA damage and apoptosis in cancer cells. The compound's mechanism involves the formation of DNA cross-links that prevent proper cell cycle progression and lead to programmed cell death .

In Vivo Studies

- Tumor Growth Inhibition : In animal models bearing human tumors, treatment with bromofosfamide resulted in significant tumor regression. For example, one study noted a marked decrease in tumor size and mitotic index following administration of the compound .

- Safety Profile : While exhibiting potent antitumor activity, bromofosfamide also poses risks associated with its cytotoxic nature. Reports indicate potential mutagenic and teratogenic effects, necessitating careful handling and administration protocols .

Comparative Analysis

To provide a clearer understanding of bromofosfamide's biological activity compared to other alkylating agents, a table summarizing key characteristics is presented below:

| Compound | Mechanism of Action | IC50 (μM) | Activation Conditions | Clinical Use |

|---|---|---|---|---|

| Bromofosfamide | DNA alkylation | 5-10 | Hypoxic environments | Chemotherapy for cancers |

| Cyclophosphamide | DNA alkylation | 10-20 | Normoxic/Hypoxic | Broad-spectrum chemotherapy |

| Ifosfamide | DNA alkylation | 15-30 | Normoxic/Hypoxic | Testicular cancer treatment |

| Doxorubicin | Topoisomerase inhibition | 0.5-2 | Normoxic | Various cancers |

Case Studies

Several case studies have highlighted the clinical applications of bromofosfamide:

- Case Study 1 : A patient with advanced soft tissue sarcoma showed a significant response to treatment with bromofosfamide combined with other chemotherapeutics. The regimen led to a partial remission after two cycles of therapy.

- Case Study 2 : In a clinical trial involving patients with refractory lymphomas, bromofosfamide was administered as part of a combination therapy regimen. Results indicated improved overall survival rates compared to historical controls receiving standard treatments.

Eigenschaften

IUPAC Name |

bis(2-bromoethylamino)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11Br2N2O2P/c5-1-3-7-11(9,10)8-4-2-6/h1-4H2,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNYDODCWWGJJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)NP(=O)(NCCBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Br2N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161525 | |

| Record name | N,N'-Bis(2-bromoethyl)phosphorodiamidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141025-16-3 | |

| Record name | Dibromo isophoramide mustard | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141025163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Bis(2-bromoethyl)phosphorodiamidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-BIS(2-BROMOETHYL)PHOSPHORODIAMIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS36DA0M3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.